molecular formula C22H29N3OS B2518380 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1448057-94-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2518380
CAS No.: 1448057-94-0
M. Wt: 383.55
InChI Key: PDZHARIVXWFRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H29N3OS and its molecular weight is 383.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, exploring their structural and chemical properties. Studies have detailed the synthesis routes, structural analysis through various spectroscopic and crystallographic methods, and potential bioisosteric replacements to enhance biological activity. For instance, the synthesis and characterization of related pyrazole derivatives have been reported, offering insights into their chemical behavior and potential as research chemicals or pharmacological agents (McLaughlin et al., 2016).

Anticancer and Antimicrobial Applications

Several studies have been dedicated to evaluating the anticancer and antimicrobial potential of pyrazole derivatives. These compounds have shown promise in inhibiting cell cycle kinases and demonstrating cytotoxicity against various cancer cell lines. For example, new pyrazole derivatives have been synthesized and shown to possess anticancer properties by inducing apoptosis and affecting cell cycle phases in cancer cells (Nițulescu et al., 2015). Additionally, pyrazole and pyrazolopyrimidine derivatives have been explored for their antimicrobial activity, providing a basis for the development of new antimicrobial agents (Sowmya et al., 2018).

Structural Analysis and Drug Design

The structural analysis of pyrazole derivatives, including this compound, contributes significantly to drug design efforts. By understanding the molecular conformation and interactions of these compounds with biological targets, researchers can design more effective and selective drugs. Studies have employed techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the structural characteristics of pyrazole derivatives, facilitating the identification of key features responsible for their biological activities (Prabhuswamy et al., 2016).

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c26-21(22(11-3-4-12-22)20-8-5-13-27-20)23-15-17-14-19(16-9-10-16)25(24-17)18-6-1-2-7-18/h5,8,13-14,16,18H,1-4,6-7,9-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHARIVXWFRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.